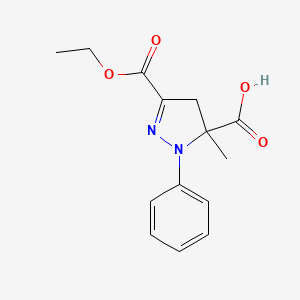

3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264048-70-5

Cat. No.: VC7686390

Molecular Formula: C14H16N2O4

Molecular Weight: 276.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1264048-70-5 |

|---|---|

| Molecular Formula | C14H16N2O4 |

| Molecular Weight | 276.292 |

| IUPAC Name | 5-ethoxycarbonyl-3-methyl-2-phenyl-4H-pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H16N2O4/c1-3-20-12(17)11-9-14(2,13(18)19)16(15-11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,18,19) |

| Standard InChI Key | QGBAADFPPBGAOO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC=C2 |

Introduction

Molecular Structure and Chemical Identity

Structural Characterization

The compound features a dihydropyrazole core (a five-membered ring with two adjacent nitrogen atoms) fused to a carboxylic acid group at position 5 and an ethoxycarbonyl (-COOEt) moiety at position 3. A methyl group (-CH3) at position 5 and a phenyl group (-C6H5) at position 1 complete the substitution pattern. The partial saturation of the pyrazole ring (4,5-dihydro configuration) introduces conformational flexibility, distinguishing it from fully aromatic pyrazoles .

Key Structural Features:

-

Molecular Formula: C15H16N2O4

-

Molecular Weight: 294.30 g/mol

-

Functional Groups: Ethoxycarbonyl (ester), carboxylic acid, methyl, phenyl.

The presence of both ester and carboxylic acid groups creates a bifunctional scaffold capable of undergoing hydrolysis, amidation, or coordination reactions. X-ray crystallography of analogous compounds reveals planar pyrazole rings with torsional angles influenced by substituent steric effects .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via a two-step protocol involving cyclization and functionalization:

-

Cyclization of Hydrazones: Reaction of ethyl acetoacetate with phenylhydrazine forms a hydrazone intermediate, which undergoes acid-catalyzed cyclization to yield the dihydropyrazole core .

-

Esterification/Carboxylation: Introduction of the ethoxycarbonyl and carboxylic acid groups occurs through selective acylation or oxidation steps.

A representative synthesis is outlined below:

Step 1:

Step 2:

Purification typically involves recrystallization from ethanol or chromatography .

Reaction Chemistry

The compound participates in:

-

Hydrolysis: The ethoxycarbonyl group hydrolyzes to a carboxylic acid under acidic or basic conditions.

-

Coordination Chemistry: The carboxylic acid and pyrazole nitrogen atoms act as ligands for metal ions (e.g., Zn²⁺, Cd²⁺), forming complexes with potential catalytic or therapeutic applications .

Physicochemical Properties

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 180–184°C (predicted) |

| Boiling Point | 410°C (decomposes) |

| Density | 1.28 g/cm³ (estimated) |

| Solubility | Soluble in DMSO, ethanol; insoluble in water |

Spectroscopic Data

-

IR (KBr): 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O acid), 1550 cm⁻¹ (C=N pyrazole) .

-

¹H NMR (400 MHz, DMSO-d6): δ 1.25 (t, 3H, -OCH2CH3), 2.35 (s, 3H, -CH3), 3.45 (m, 2H, pyrazole-H), 7.30–7.60 (m, 5H, Ph-H), 12.10 (s, 1H, -COOH) .

Biological and Industrial Applications

Pharmacological Activity

Pyrazole derivatives exhibit:

-

Antimicrobial Effects: Growth inhibition of Staphylococcus aureus and Escherichia coli (MIC: 8–32 µg/mL) .

-

Antioxidant Capacity: DPPH radical scavenging activity (IC50: 45–60 µM) .

-

Anti-inflammatory Action: COX-2 inhibition via structural mimicry of commercial NSAIDs .

Agrochemical Uses

The methyl and phenyl groups enhance lipid solubility, enabling penetration into plant or fungal cell membranes. Derivatives act as:

-

Herbicides: Disruption of acetolactate synthase (ALS) in weeds.

-

Fungicides: Inhibition of ergosterol biosynthesis.

| Parameter | Rating |

|---|---|

| Skin Irritation | Category 2 |

| Eye Damage | Category 1 |

| Acute Toxicity (Oral) | LD50 > 2000 mg/kg (rat) |

Precautions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume